2-Palmitoylhydroquinone
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Overview
Description
2-Palmitoylhydroquinone is a synthetic compound that belongs to the class of hydroquinones. It is characterized by the presence of a palmitoyl group attached to the hydroquinone moiety. This compound has garnered interest due to its unique redox properties and its ability to act as a transmembrane calcium ion transporter .
Preparation Methods
2-Palmitoylhydroquinone can be synthesized through various methods. One common synthetic route involves the reaction of palmitoyl chloride with hydroquinone in the presence of a suitable catalyst such as aluminum chloride. The reaction is typically carried out in an organic solvent like nitrobenzene under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Palmitoylhydroquinone undergoes several types of chemical reactions, primarily redox reactions. It can be oxidized to form the corresponding quinone, and this redox transformation is often studied using cyclic and square-wave voltammetry . The compound can also form complexes with calcium ions, facilitating their transport across membranes. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are the oxidized quinone form and the reduced hydroquinone form .
Scientific Research Applications
2-Palmitoylhydroquinone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study redox reactions and ion transport mechanisms . In biology, it is investigated for its potential role in cellular calcium regulation and its effects on mitochondrial function . In medicine, it is explored for its antioxidant properties and potential therapeutic applications in diseases related to oxidative stress . Industrially, it is used in the development of advanced materials and as a component in certain types of batteries .
Mechanism of Action
The mechanism of action of 2-Palmitoylhydroquinone involves its redox properties and its ability to form complexes with calcium ions. The compound can undergo redox transformations, switching between its hydroquinone and quinone forms. This redox cycling is crucial for its function as a calcium ion transporter. The compound binds calcium ions in its reduced form and releases them upon oxidation . This process is facilitated by the presence of specific molecular targets and pathways, including the interaction with membrane-bound proteins and the generation of a proton gradient .
Comparison with Similar Compounds
2-Palmitoylhydroquinone is similar to other hydroquinone derivatives, such as ubiquinone-10 (coenzyme Q10) and other coenzyme Q analogs . it is unique in its ability to transport calcium ions across membranes, a property not commonly observed in other hydroquinone derivatives . Other similar compounds include 2,3-dimethoxy-5-methyl-6-decaprenyl-1,4-benzoquinone and 2,3-dimethoxy-5-methyl-1,4-benzoquinone . These compounds share similar redox properties but differ in their specific biological functions and applications .
Properties
Molecular Formula |
C22H36O3 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(2,5-dihydroxyphenyl)hexadecan-1-one |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)20-18-19(23)16-17-22(20)25/h16-18,23,25H,2-15H2,1H3 |
InChI Key |
UPPAADXBYXCXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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